

In-Depth Technical Guide to the Molecular Structure of Tris(salicylato)aluminum(III)

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Compound of Interest

Compound Name: Aluminum salicylate

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This technical guide provides a comprehensive overview of the molecular structure of tris(salicylato)aluminum(III), also known as **aluminum salicylate**. Due to the limited availability of detailed experimental data for this specific compound in the public domain, this guide also incorporates information on the well-characterized structural analogue, tris(acetylacetonato)aluminum(III), to provide a thorough understanding of the coordination chemistry and analytical methodologies.

Introduction to Tris(salicylato)aluminum(III)

Tris(salicylato)aluminum(III) is a coordination complex consisting of a central aluminum ion (Al^{3+}) chelated by three salicylate anions. The salicylate ligand, derived from salicylic acid, acts as a bidentate ligand, coordinating to the aluminum center through both the carboxylate and the phenolate oxygen atoms. This chelation results in a stable, neutral complex with the chemical formula $\text{C}_{21}\text{H}_{15}\text{AlO}_9$. While its existence is known, comprehensive structural and spectroscopic data are not widely published.

General Properties

Property	Value	Reference(s)
IUPAC Name	aluminum tris(2-carboxyphenolate)	[1]
CAS Number	15479-57-9	[1]
Molecular Formula	C ₂₁ H ₁₅ AlO ₉	[1]
Molecular Weight	438.32 g/mol	[2]
Appearance	Reddish-white powder	[2]
Solubility	Insoluble in water and alcohol; Soluble in dilute alkalis	[2]

Structural Elucidation and Analogues

Detailed single-crystal X-ray diffraction data for tris(salicylato)aluminum(III) is not readily available. However, the molecular structure can be inferred from related compounds and theoretical models. The aluminum center is expected to adopt a hexacoordinate, octahedral geometry.

Due to the scarcity of specific experimental data, tris(acetylacetonato)aluminum(III) (Al(acac)₃) serves as an excellent and well-documented analogue. The acetylacetonate ligand is also a bidentate chelating agent, forming a stable octahedral complex with Al³⁺. The extensive studies on Al(acac)₃ provide valuable insights into the expected structural and spectroscopic properties of tris(salicylato)aluminum(III).

Experimental Protocols

While a specific, detailed protocol for the synthesis of pure, crystalline tris(salicylato)aluminum(III) is not available in the searched literature, a general approach can be adapted from the synthesis of similar aluminum complexes, such as aluminum acetylsalicylate and other metal salicylates. The following is a representative protocol for the synthesis of the analogue, tris(acetylacetonato)aluminum(III).

Synthesis of Tris(acetylacetonato)aluminum(III)

Materials:

- Aluminum sulfate hexadecahydrate ($\text{Al}_2(\text{SO}_4)_3 \cdot 16\text{H}_2\text{O}$)
- Acetylacetone (2,4-pentanedione)
- Aqueous ammonia (NH_3)
- Deionized water
- Ethanol

Procedure:

- Dissolve a stoichiometric amount of aluminum sulfate hexadecahydrate in deionized water.
- In a separate flask, dissolve a 3-molar excess of acetylacetone in ethanol.
- Slowly add the aluminum sulfate solution to the acetylacetone solution with vigorous stirring.
- To this mixture, add aqueous ammonia dropwise until a pH of ~7 is reached to deprotonate the acetylacetone and facilitate complexation.
- A precipitate of tris(acetylacetonato)aluminum(III) will form.
- Continue stirring the mixture for a period to ensure complete reaction.
- Collect the precipitate by vacuum filtration and wash with deionized water to remove any unreacted salts.
- The product can be further purified by recrystallization from a suitable solvent like toluene or by sublimation.

Data Presentation: Structural and Spectroscopic Data

The following tables summarize the quantitative data for the analogue, tris(acetylacetonato)aluminum(III).

Crystallographic Data for Tris(acetylacetonato)aluminum(III)

Single-crystal X-ray diffraction studies of $\text{Al}(\text{acac})_3$ confirm its octahedral coordination geometry.

Table 1: Selected Bond Lengths and Angles for Tris(acetylacetonato)aluminum(III)

Parameter	Bond Length (Å)	Parameter	Bond Angle (°)
Al-O (average)	1.88 - 1.89	O-Al-O (intra-ligand)	~91
C-O (average)	1.27 - 1.28	O-Al-O (inter-ligand, cis)	~89
C-C (in chelate ring)	1.39 - 1.40	O-Al-O (inter-ligand, trans)	~178

Spectroscopic Data

Table 2: FT-IR Spectral Data for Tris(acetylacetonato)aluminum(III)

Wavenumber (cm ⁻¹)	Assignment
~1578	$\nu(\text{C=O}) + \nu(\text{C=C})$
~1527	$\nu(\text{C=C}) + \nu(\text{C=O})$
~1460	$\delta_{\text{as}}(\text{CH}_3)$
~1354	$\delta_{\text{s}}(\text{CH}_3)$
~1281	$\nu(\text{C-CH}_3) + \delta(\text{C-H})$
~1020	$\rho(\text{CH}_3)$
~935	$\nu(\text{C-CH}_3)$
~680	Ring deformation + $\nu(\text{Al-O})$
~490	$\nu(\text{Al-O})$

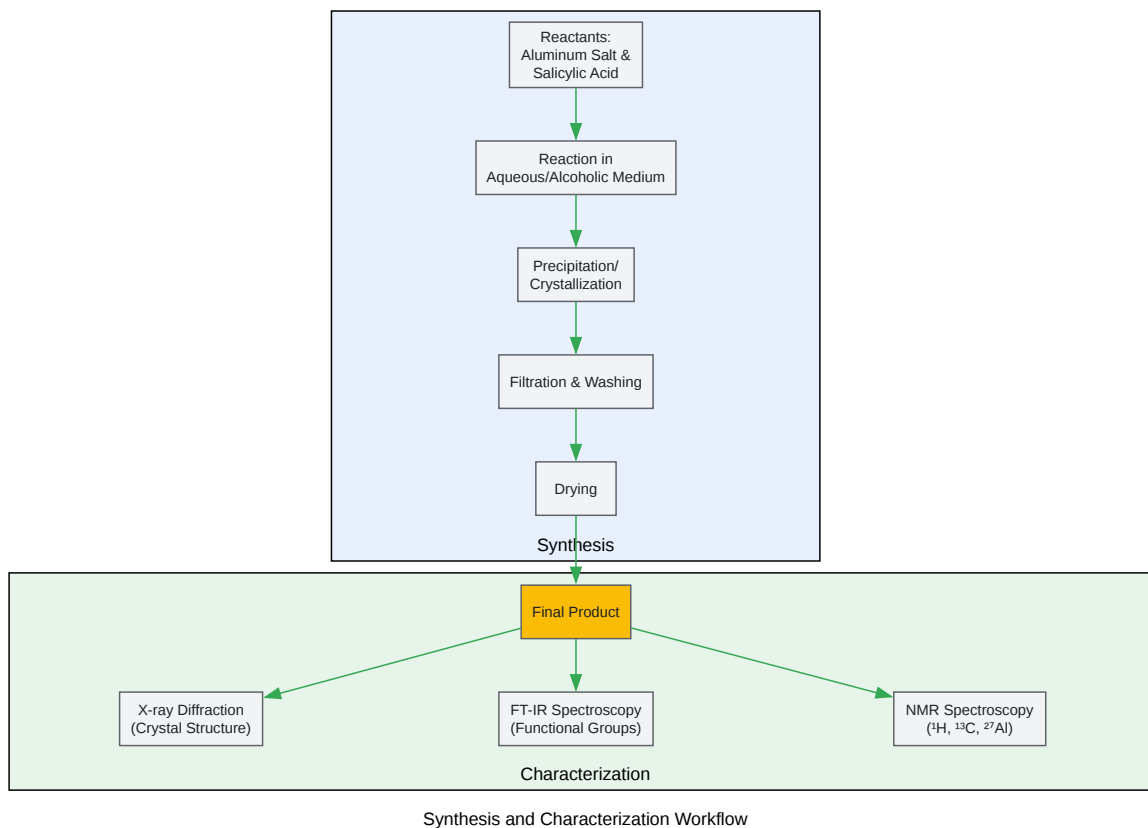
Table 3: ^1H and ^{13}C NMR Spectral Data for Tris(acetylacetonato)aluminum(III) (in CDCl_3)

Nucleus	Chemical Shift (ppm)	Assignment
^1H	~1.95	-CH ₃
~5.48	-CH=	
^{13}C	~28	-CH ₃
~100	-CH=	
~191	C=O	

Visualizations

The following diagrams illustrate the coordination chemistry and a general experimental workflow relevant to tris(salicylato)aluminum(III).

Caption: Chelation of Al^{3+} by three salicylate ligands.



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Caption: General workflow for synthesis and analysis.

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References

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